molecular formula C10H9ClN2 B096664 6-Chloro-2,3-dimethylquinoxaline CAS No. 17911-93-2

6-Chloro-2,3-dimethylquinoxaline

Cat. No.: B096664
CAS No.: 17911-93-2
M. Wt: 192.64 g/mol
InChI Key: CNNSWSHYGANWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,3-dimethylquinoxaline (CAS: 17911-93-2) is a halogenated quinoxaline derivative with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol . Key physicochemical properties include:

  • Melting Point: 98–100 °C
  • Spectral Data:
    • IR (CH₂Cl₂): Peaks at 3022 cm⁻¹ (C-H stretch), 1482 cm⁻¹ (aromatic C=C), and 830 cm⁻¹ (C-Cl) .
    • ¹H-NMR: Signals at δ 7.93 (H5), 7.87 (H8), 7.57 (H7), and 2.69 ppm (H9, H10) .
    • ¹³C-NMR: Resonances at δ 150.03 (C2), 149.23 (C3), and 18.59–18.64 ppm (methyl carbons) .
  • Mass Spectrometry: HRMS m/z 192.0454 (experimental), matching the calculated value .

This compound is synthesized via nucleophilic substitution reactions using 2,6-dichloroquinoxaline and dimethylamine derivatives under phase-transfer catalysis (e.g., Triethyl Benzyl Ammonium Chloride, TEBAC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin dilaurate is typically synthesized by reacting dibutyltin oxide with lauric acid. The reaction involves heating the mixture to a temperature between 80 and 88°C under negative pressure for about 2 hours. Acetic anhydride is then added, and the reaction continues for an additional hour with stirring .

Industrial Production Methods: In industrial settings, the preparation of dibutyltin dilaurate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Dibutyltin dilaurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetylcholinesterase Inhibition

Recent studies have demonstrated that CDMQ and its derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Research indicates that the compound 2,3-dimethylquinoxalin-6-amine (a derivative of CDMQ) showed an impressive IC50_{50} value of 0.077 µM, outperforming established AChE inhibitors like tacrine and galanthamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Properties

Quinoxaline derivatives, including CDMQ, have shown promise as antimicrobial agents. They are being investigated for their efficacy against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications at the 6-position can enhance antimicrobial activity, making these compounds valuable in developing new antibiotics .

Synthesis of Quinoxaline Derivatives

The synthesis of CDMQ can be achieved through various methods, including:

  • Liquid-Assisted Grinding (LAG): This method has been utilized to synthesize quinoxaline derivatives efficiently, yielding good results without the need for solvents .
  • Regioselective Oxidation: Recent advancements have highlighted regioselective oxidation processes that allow for the formation of specific quinoxaline derivatives with desirable properties .

These synthetic routes not only facilitate the production of CDMQ but also enable the exploration of its derivatives with varied biological activities.

Case Study: AChE Inhibitory Activity

In a comprehensive study evaluating several quinoxaline derivatives, CDMQ was identified as a highly selective AChE inhibitor with minimal cytotoxicity towards human neuroblastoma cells (SHSY5Y) . The study provided insights into the molecular interactions at the active site of AChE, suggesting that CDMQ preferentially binds to the peripheral anionic site (PAS), which could inform future drug design strategies.

Antiparasitic Activity

Another significant application of CDMQ derivatives is their antiparasitic activity. For instance, compounds derived from CDMQ have been tested against parasites responsible for diseases such as Leishmaniasis and Chagas disease . These studies indicate that structural modifications can enhance efficacy against these pathogens.

Data Tables

Compound IC50_{50} (µM) Activity Notes
2,3-Dimethylquinoxalin-6-amine0.077AChE InhibitorMost potent in series; higher than tacrine
6-Chloro-2,3-dimethylquinoxaline23.87Moderate AChE InhibitorDiminished activity with electron-withdrawing groups
6-Chloro-4-phenylquinolineNot specifiedAntiparasiticEffective against Leishmania species

Mechanism of Action

Dibutyltin dilaurate acts as a catalyst by facilitating the formation of urethane bonds through the reaction of isocyanates with alcohols. The tin atom in the compound coordinates with the reactants, lowering the activation energy and accelerating the reaction. This mechanism is particularly effective for both aliphatic and aromatic isocyanates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 6-Chloroquinoxaline Derivatives

Key Observations:

  • Antibacterial vs. Antitumor Activity : Chlorine at C6 enhances antibacterial activity, while aryl/alkyl substituents at C2/C3 influence specificity. For example, thioether derivatives (e.g., 3b ) show broad-spectrum antibacterial effects, whereas acetamide derivatives (e.g., 3 ) target tumor cells .
  • Electron-Withdrawing Groups: Nitro (NO₂) or carbonyl (CO) substituents increase electrophilicity, altering reactivity in nucleophilic substitution reactions .

Key Observations:

  • Catalyst Efficiency : Phase-transfer catalysts (e.g., TEBAC) significantly improve reaction rates and yields compared to traditional bases like K₂CO₃ .
  • Temperature Dependence : Higher temperatures (70–75°C) reduce reaction times from 24 h to 12 h while maintaining yields .

Thermochemical and Spectroscopic Comparisons

  • N-O Bond Enthalpies: In 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide, DFT studies reveal N-O bond dissociation energies (~250 kJ/mol), comparable to other haloquinoxalines (e.g., 6-fluoro derivatives: 245 kJ/mol) .

Biological Activity

6-Chloro-2,3-dimethylquinoxaline (CDMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of CDMQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CDMQ has the molecular formula C10H9ClN2C_{10}H_{9}ClN_{2} and features a quinoxaline backbone, characterized by two fused aromatic rings containing nitrogen. The presence of chlorine and methyl groups enhances its reactivity and biological activity.

Biological Activity Overview

CDMQ exhibits a range of biological activities, including:

  • Antitumor Activity : Studies indicate that CDMQ can inhibit the proliferation of vascular smooth muscle cells, suggesting potential applications in cancer therapy and cardiovascular health management.
  • Antimicrobial Properties : As a member of the quinoxaline family, it possesses antibacterial and antifungal properties, making it valuable for therapeutic applications .
  • Neuroprotective Effects : Research has shown that derivatives of quinoxaline can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of CDMQ include:

  • Inhibition of Enzymatic Activity : CDMQ derivatives have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating high potency. For instance, one derivative exhibited an IC50 value of 0.077 µM against AChE, outperforming known inhibitors like tacrine .
  • Cell Cycle Arrest : In vitro studies have demonstrated that CDMQ can induce G2 cell cycle arrest in certain cancer cell lines, highlighting its potential as an antitumor agent .

Toxicological Profile

A comprehensive toxicity evaluation of CDMQ revealed:

  • Low Toxicity : In vitro studies indicated no significant toxicity at concentrations ≤100 μM, except for minor reductions in ATP levels in specific cell lines. In vivo studies showed that the median lethal dose exceeded 2000 mg/kg in rodent models .
  • Histopathological Changes : Some studies reported changes such as thrombocytosis and leukocytosis at high doses, necessitating further investigation into the long-term safety profile .

Comparative Analysis with Related Compounds

The biological activity of CDMQ can be compared with other quinoxaline derivatives to highlight its unique properties. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
2-MethylquinoxalineMethyl group at position 2Lacks chlorination and hydroxylation at positions 5 and 8
QuinoxalineBasic quinoxaline structureNo substitutions; serves as a parent compound
6-ChloroquinoxalineChlorine at position 6Lacks methyl groups and hydroxyl groups
2,3-DimethylquinoxalineTwo methyl groups but no chlorine or hydroxylsLacks chlorine and hydroxyls
This compound Chlorine at position 6; two methyl groups; hydroxyls at positions 5 and 8Enhanced reactivity and potential biological activity

Case Studies

Several case studies have been conducted to evaluate the biological effects of CDMQ:

  • Antitumor Efficacy : A study evaluated the effects of CDMQ on cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.
  • Neuroprotective Study : Another investigation assessed the neuroprotective effects of CDMQ derivatives in models of neurodegeneration, showing promise for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 6-Chloro-2,3-dimethylquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with α-diketones or halogenated precursors. For example, substituting benzil with chlorinated analogs in the presence of acidic catalysts can yield chloro-substituted quinoxalines. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) significantly affect regioselectivity and yield .

  • Key Table :
Synthetic MethodPrecursorsCatalyst/SolventYield RangeReference
Condensationo-Phenylenediamine + 1,2-diketonesHCl/Ethanol60–75%
Green SynthesisNitro derivatives + Thiamine catalystUltrasound/Water70–85%

Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?

  • Methodological Answer : X-ray crystallography (monoclinic, P2₁/c space group) resolves bond angles (e.g., N1–C1–C2: 121.85°) and confirms substituent positions . NMR (¹H/¹³C) identifies methyl and chloro groups via distinct chemical shifts (δ 2.5–3.0 ppm for CH₃, δ 70–80 ppm for Cl in ¹³C). IR spectroscopy verifies C–Cl stretching at 550–650 cm⁻¹ .

Q. What is the role of the chloro and methyl substituents in modulating electronic properties?

  • Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the quinoxaline core, enhancing reactivity in cross-coupling reactions. Methyl groups donate electron density via hyperconjugation, stabilizing intermediates. Computational studies (DFT) show Cl reduces HOMO-LUMO gaps by 0.3–0.5 eV compared to non-halogenated analogs .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict transition states and regioselectivity in nucleophilic substitution reactions. COMSOL Multiphysics integrates AI to model solvent effects and activation energies, reducing experimental trial runs by 30–40% .

  • Example Workflow :

Geometry optimization of reactants/products (B3LYP/6-31G* basis set).

Transition state search using Nudged Elastic Band (NEB) method.

Solvent correction via PCM (Polarizable Continuum Model).

Q. How should researchers resolve contradictions in reported catalytic hydrogenation yields for nitro-group reductions?

  • Methodological Answer : Discrepancies often arise from catalyst loading (5–10% Pd/C) or hydrogen pressure (1–3 atm). Systematic replication under controlled conditions (e.g., 2.7 atm H₂, 24-hour reaction in DMA) is critical. Statistical tools (ANOVA) identify significant variables; see for reproducible protocols .

Q. What strategies improve sustainability in this compound synthesis without compromising efficiency?

  • Methodological Answer : Green methods include:

  • Ultrasound-assisted synthesis : Reduces reaction time from 12 hours to 2 hours (70% yield) .
  • Biocatalysts : Thiamine hydrochloride as a non-toxic catalyst in aqueous media.
  • Solvent selection : Water or ethanol replaces DMF, lowering E-factor by 40% .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for validating experimental data in quinoxaline research?

  • Methodological Answer : Use descriptive statistics (mean ± SD) for yield comparisons and inferential tests (t-test, p < 0.05) to assess significance. For crystallographic data, R-factor convergence (< 0.05) and residual electron density maps validate structural models .

Q. How can researchers address batch-to-batch variability in spectroscopic results?

  • Methodological Answer : Standardize sample preparation (e.g., drying under vacuum for 24 hours) and instrument calibration (e.g., lock mass in HRMS). Replicate measurements across three independent batches and report confidence intervals .

Properties

IUPAC Name

6-chloro-2,3-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNSWSHYGANWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284716
Record name 6-Chloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17911-93-2
Record name NSC38597
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,3-dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-2,3-dimethylquinoxaline
6-Chloro-2,3-dimethylquinoxaline
6-Chloro-2,3-dimethylquinoxaline
6-Chloro-2,3-dimethylquinoxaline
6-Chloro-2,3-dimethylquinoxaline
6-Chloro-2,3-dimethylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.